2-[(4-Methylbenzyl)oxy]-4-nitroaniline
Description
Overview of Nitroaromatic Compounds in Organic Synthesis
Nitroaromatic compounds, characterized by the presence of one or more nitro groups (—NO₂) attached to an aromatic ring, are of immense importance in synthetic organic chemistry. nih.govresearchgate.net The nitro group is a strong electron-withdrawing group, which significantly influences the reactivity of the aromatic ring and any other functional groups present. wikipedia.org
The chemistry of nitro compounds dates back to the 19th century, evolving alongside the field of organic chemistry itself. nih.gov Initially, aromatic nitro compounds were primarily valued as precursors to aromatic amines through reduction, a transformation crucial for the burgeoning dye industry. scispace.com Over the 20th century, a deeper understanding of the nitro group's diverse reactivity was established. nih.gov Its ability to activate adjacent C-H bonds, participate in nucleophilic aromatic substitution, and be converted into a wide range of other functional groups has made it a versatile tool for synthetic chemists. wikipedia.orgscispace.com Classic reactions like the Nef reaction, which converts a primary or secondary nitroalkane into a ketone or aldehyde, highlight the functional group's synthetic utility. nih.gov Today, research continues to uncover new synthetic methodologies that leverage the unique electronic properties of the nitro group. nih.gov
Aniline (B41778), the simplest aromatic amine, and its derivatives are indispensable building blocks in modern chemical research and industry. wikipedia.orgtransparencymarketresearch.com These compounds serve as key intermediates in the manufacturing of a wide range of products, including polymers, rubber processing chemicals, dyes and pigments, agrochemicals, and pharmaceuticals. wikipedia.orgcoherentmarketinsights.comatamanchemicals.com
The versatility of aniline derivatives stems from the reactivity of the amino group (—NH₂), which can be easily modified. britannica.com For instance, diazotization of the amino group allows for its conversion into a variety of other substituents, a cornerstone of dye synthesis. wikipedia.orgatamanchemicals.com In the pharmaceutical industry, the aniline scaffold is present in numerous drugs, such as the pain reliever paracetamol (acetaminophen). wikipedia.orgatamanchemicals.com The electron-rich nature of the aniline ring makes it highly susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups onto the aromatic core. wikipedia.org The global demand for aniline derivatives continues to grow, driven by expansion in the automotive, construction, and pharmaceutical sectors. coherentmarketinsights.com
Table 1: Industrial Applications of Aniline Derivatives
| Industry Sector | Specific Applications |
| Polymer Industry | Precursors for polyurethanes (via MDI) |
| Rubber Industry | Antioxidants, accelerators, anti-ozonants |
| Dye & Pigment Industry | Intermediates for azo dyes, indigo, etc. |
| Pharmaceuticals | Synthesis of active pharmaceutical ingredients (APIs) like paracetamol |
| Agrochemicals | Precursors for herbicides, pesticides, and fungicides |
The Role of Aryl Ethers in Molecular Design
Aryl ethers, which contain an oxygen atom connected to an aromatic ring and either an alkyl (alkyl aryl ether) or another aryl group (diaryl ether), are a significant class of organic compounds. The ether linkage is generally stable and unreactive, making it a valuable structural component in molecular design. alfa-chemistry.combiologyinsights.com
The formation of the C—O—C ether bond can be achieved through several synthetic strategies.
O-Alkylation: The most classic method for forming alkyl aryl ethers is the Williamson ether synthesis . This reaction involves the deprotonation of a phenol (B47542) with a base to form a phenoxide ion, which then acts as a nucleophile to displace a halide from a primary alkyl halide in an SN2 reaction. wikipedia.orgmasterorganicchemistry.com This method remains one of the simplest and most widely used for preparing ethers. wikipedia.org
O-Arylation: The synthesis of diaryl ethers is more challenging and often requires metal catalysis. The Ullmann condensation , which involves the copper-catalyzed reaction of a phenol with an aryl halide, is a traditional method, though it often requires harsh reaction conditions. thieme-connect.com Modern advancements have led to the development of milder copper- and palladium-catalyzed O-arylation methods that tolerate a wider variety of functional groups and proceed under more gentle conditions. thieme-connect.comorganic-chemistry.orgnih.gov These newer protocols often employ specific ligands to facilitate the cross-coupling reaction. thieme-connect.comnih.gov
Structural Stability: The C-O bond in an ether is strong and relatively resistant to chemical degradation, imparting significant stability to the molecular backbone. biologyinsights.com This robustness is crucial in materials like polyethers, which are used to make resilient plastics and resins. biologyinsights.com
Conformational Flexibility: The C—O—C bond is bent (with an angle of approximately 111° in dimethyl ether), and there is a low barrier to rotation around the C—O bonds. wikipedia.org This introduces a degree of conformational flexibility into the molecule, which can be important for its interaction with biological targets.
Physicochemical Properties: In medicinal chemistry, ether linkages are strategically used to modify a drug's properties. They can increase metabolic stability by blocking sites susceptible to oxidation and enhance lipophilicity, which can improve the molecule's ability to cross biological membranes. numberanalytics.com The oxygen atom can also act as a hydrogen bond acceptor, influencing solubility and binding interactions. britannica.com
Structural Significance of "2-[(4-Methylbenzyl)oxy]-4-nitroaniline"
Nitroaniline Core: The molecule is built on a 2-alkoxy-4-nitroaniline framework. The nitro group at the 4-position acts as a powerful electron-withdrawing group through resonance and inductive effects, decreasing the electron density of the aromatic ring and significantly lowering the basicity of the aniline nitrogen. wikipedia.orgvaia.com Conversely, the amino group and the ether oxygen at the 2-position are electron-donating groups, pushing electron density into the ring. This push-pull electronic arrangement is common in compounds designed for applications in dyes and nonlinear optics.
Aryl Ether Linkage: The ether bond connects the nitroaniline core to a 4-methylbenzyl group. This linkage provides chemical stability and introduces conformational flexibility, allowing the benzyl (B1604629) group to orient itself in various spatial arrangements relative to the aniline ring.
4-Methylbenzyl Group: This substituent, also known as a p-tolyl)methyl group, adds significant steric bulk to the molecule. The methyl group on the benzyl ring is a weak electron-donating group, which can subtly influence the electronic properties of the benzyloxy moiety. researchgate.net The presence of this bulky group adjacent to the amino group can sterically hinder reactions involving the amine and may influence the molecule's packing in the solid state. The benzyloxy group itself has been incorporated into molecular designs to enhance biological activity, for example, as an inhibitor of certain enzymes. nih.gov
Positioning of Functional Groups: Aniline, Nitro, and Benzyl Ether
Aniline Group (-NH₂): Located at position C1, the primary amino group is a strong activating, electron-donating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic π-system.
Nitro Group (-NO₂): Positioned at C4 (para to the amino group), the nitro group is one of the strongest electron-withdrawing groups. Its presence significantly reduces the electron density of the aromatic ring and lowers the basicity of the aniline nitrogen. The para-relationship between the donating amino group and the withdrawing nitro group establishes a potent intramolecular charge-transfer (ICT) axis, a hallmark of the p-nitroaniline scaffold. chemicalbook.com
4-Methylbenzyl Ether Group (-O-CH₂-C₆H₄-CH₃): Situated at C2 (ortho to the amino group), the ether linkage is also electron-donating. The bulky 4-methylbenzyl portion introduces significant steric hindrance around the C2 and C1 positions, which can influence the planarity of the molecule and the accessibility of the adjacent amino group.
This specific ortho- and para-substitution pattern creates a highly polarized molecule. The two electron-donating groups (amino and ether) work in concert to "push" electron density into the ring, which is then strongly withdrawn by the para-nitro group.
Table 2: Functional Group Analysis
| Functional Group | Position | Electronic Effect | Role |
| Aniline (-NH₂) | C1 | Electron-Donating (Activating) | H-bond donor, nucleophilic center |
| Benzyl Ether (-OR) | C2 | Electron-Donating (Activating) | H-bond acceptor, steric influence |
| Nitro (-NO₂) | C4 | Electron-Withdrawing (Deactivating) | H-bond acceptor, electrophilic center |
Potential for Intra- and Intermolecular Interactions
The functional groups in this compound provide multiple sites for non-covalent interactions, which are critical in determining its solid-state structure (crystal packing) and physical properties.
Intramolecular Interactions: The proximity of the amino group at C1 and the ether oxygen at C2 allows for the potential formation of an intramolecular hydrogen bond (N-H···O). Such interactions are known to occur in other 2-substituted nitroaniline derivatives and can influence the molecule's conformation and chemical reactivity. sigmaaldrich.com
Intermolecular Interactions: In the solid state, a network of intermolecular interactions is expected.
Hydrogen Bonding: The two protons of the primary amine are strong hydrogen bond donors. The potential acceptors are the oxygen atoms of the nitro group and the ether oxygen. This could lead to the formation of hydrogen-bonded chains or dimers, a common structural motif in substituted anilines. chemicalbook.com
π-π Stacking: The presence of two aromatic rings (the aniline core and the benzyl group) allows for favorable π-π stacking interactions between adjacent molecules, further stabilizing the crystal lattice.
Contextualizing the Compound within Current Chemical Research Trends
While a specific, highly studied compound, this compound serves as an excellent model for exploring broader concepts in modern chemical science. Its structure is representative of molecules at the heart of advanced synthetic methodologies and those used to probe fundamental chemical principles.
Relevance in Advanced Organic Methodologies
As a polysubstituted aromatic molecule, this compound is a potentially valuable intermediate in organic synthesis. The distinct reactivity of its functional groups allows for selective transformations to build more complex molecular architectures.
Nitro Group Reduction: The nitro group can be selectively reduced to an amino group using various reagents (e.g., catalytic hydrogenation, metal-mediated reductions). This would transform the molecule into 2-[(4-Methylbenzyl)oxy]benzene-1,4-diamine, a substituted p-phenylenediamine (B122844) derivative. Such compounds are important precursors for polymers, dyes, and biologically active molecules. ontosight.ai
Diazotization of the Amino Group: The primary aniline group can be converted into a diazonium salt. This intermediate is exceptionally versatile and can be used to introduce a wide range of other functional groups (halogens, hydroxyl, cyano) onto the aromatic ring via reactions like the Sandmeyer reaction. ontosight.ai
Precursor for Heterocyclic Synthesis: Substituted anilines are common starting materials for the synthesis of nitrogen-containing heterocyclic compounds, which form the core of many pharmaceuticals. chemicalbook.com
Contribution to Fundamental Chemical Understanding
The study of molecules like this compound provides valuable insights into fundamental structure-property relationships.
Probing Electronic Effects: This compound is an ideal substrate for studying the interplay of multiple substituents on an aromatic ring. By analyzing its spectroscopic data (e.g., NMR, UV-Vis) and chemical properties (e.g., pKa of the anilinium ion), researchers can quantify the combined electronic and steric effects of the substituents.
Intramolecular Charge Transfer (ICT): The pronounced push-pull nature of the molecule makes it a model system for investigating ICT phenomena. chemicalbook.com Upon absorption of light, an electron is promoted from a molecular orbital primarily located on the donor side (aniline and ether) to one on the acceptor side (nitrobenzene). The efficiency of this charge transfer is fundamental to the design of chromophores for nonlinear optics (NLO), sensors, and molecular electronics. Research on analogous molecules like N-benzyl-2-methyl-4-nitroaniline (BNA) has highlighted their potential as NLO and terahertz (THz) wave-emitting materials.
Crystal Engineering: Predicting and understanding the intermolecular interactions that govern the crystal packing of the molecule contributes to the field of crystal engineering. By systematically studying how changes in functional groups affect the solid-state arrangement, chemists can learn to design materials with desired properties like specific crystal habits or enhanced NLO efficiency.
Following a comprehensive search for scientific literature and spectroscopic data, it has been determined that there is insufficient specific information available for the compound “this compound” to generate the requested detailed article. The search did not yield dedicated studies on the advanced spectroscopic characterization of this particular molecule.
Research and spectral data are available for analogous compounds such as N-benzyl-2-methyl-4-nitroaniline, 2-methoxy-4-nitroaniline, and para-nitroaniline. However, spectroscopic properties are highly specific to the unique molecular structure of a compound. Key differences, such as the ether linkage and the specific substitution pattern in “this compound,” would result in distinct vibrational modes, electronic transitions, and charge transfer characteristics compared to these analogues.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(4-methylphenyl)methoxy]-4-nitroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-10-2-4-11(5-3-10)9-19-14-8-12(16(17)18)6-7-13(14)15/h2-8H,9,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQJWYDTXZTQMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=CC(=C2)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic Characterization and Elucidation of Electronic Structure
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
Solvent Effects on Electronic Transitions
The electronic absorption spectrum of 2-[(4-Methylbenzyl)oxy]-4-nitroaniline is expected to be significantly influenced by the polarity of the solvent, a phenomenon known as solvatochromism. This effect arises from differential solvation of the ground and excited states of the molecule. The compound possesses a strong intramolecular charge-transfer (ICT) character, with the electron-donating amino (-NH₂) and benzyloxy groups acting as the "push" and the electron-withdrawing nitro (-NO₂) group as the "pull" through the π-conjugated system of the benzene (B151609) ring.
Upon absorption of UV-visible light, an electron is promoted from a highest occupied molecular orbital (HOMO), largely localized on the aniline (B41778) and ether portion of the molecule, to a lowest unoccupied molecular orbital (LUMO) centered more on the nitrobenzene (B124822) moiety. This π → π* transition results in an excited state with a significantly larger dipole moment than the ground state.
In polar solvents, the more polar excited state is stabilized to a greater extent than the ground state through dipole-dipole interactions. This stabilization lowers the energy gap between the ground and excited states. Consequently, a bathochromic shift (a shift to longer wavelengths or lower energy) of the main absorption band is predicted as the solvent polarity increases. For instance, transitioning from a nonpolar solvent like cyclohexane (B81311) to a polar solvent like water would likely result in a pronounced red shift in the λmax. nih.govchemrxiv.orgpsu.eduresearchgate.net This behavior is well-documented for structurally similar "push-pull" molecules like p-nitroaniline. nih.govchemrxiv.orgpsu.edu
The expected solvent effects are summarized in the table below:
| Solvent | Polarity | Predicted Shift in λmax | Interaction Type |
| Cyclohexane | Nonpolar | Hypsochromic (Blue Shift) | Minimal solute-solvent interaction |
| Dioxane | Low Polarity | Intermediate | Dipole-induced dipole |
| Acetonitrile | Polar Aprotic | Bathochromic (Red Shift) | Dipole-dipole interactions |
| Water | Polar Protic | Strong Bathochromic (Red Shift) | Dipole-dipole and Hydrogen bonding |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) NMR Chemical Shift Analysis and Coupling Patterns
The ¹H NMR spectrum of this compound is predicted to show distinct signals corresponding to the protons of the 4-methylbenzyl group and the 4-nitroaniline (B120555) core. The chemical shifts (δ) are influenced by the electronic environment of each proton.
Nitroaniline Ring Protons: The protons on the nitro-substituted ring are expected to be in the downfield region (δ 6.5-8.0 ppm) due to the deshielding effects of the aromatic ring current and the strongly electron-withdrawing nitro group.
H-3: This proton is ortho to the powerful -NO₂ group and will be the most downfield of the ring protons, appearing as a doublet of doublets.
H-5: This proton is ortho to the -NH₂ group and meta to the -NO₂ group, and will also appear as a doublet of doublets, but at a slightly more upfield position compared to H-3.
H-6: This proton is ortho to the benzyloxy group and meta to the -NH₂ group, expected to be the most upfield of the aromatic protons on this ring, appearing as a doublet.
Amino Protons (-NH₂): A broad singlet is expected for the two amine protons, the chemical shift of which can vary depending on solvent and concentration.
Benzyl (B1604629) Protons:
Methylene (B1212753) Protons (-O-CH₂-): A sharp singlet is predicted around δ 5.0-5.5 ppm. The electronegative oxygen atom deshields these protons.
Aromatic Protons (benzyl ring): The four protons of the p-methylphenyl group will appear as two doublets in the aromatic region (likely δ 7.2-7.5 ppm), characteristic of a 1,4-disubstituted benzene ring.
Methyl Protons (-CH₃): A singlet corresponding to the three methyl protons is expected in the upfield region, around δ 2.3-2.4 ppm.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H-3 | ~7.8 - 8.0 | dd | Jmeta ≈ 2.5 Hz, Jortho ≈ 9.0 Hz |
| H-5 | ~7.0 - 7.2 | dd | Jortho ≈ 9.0 Hz, Jmeta ≈ 2.5 Hz |
| H-6 | ~6.8 - 7.0 | d | Jortho ≈ 9.0 Hz |
| -NH₂ | ~5.5 - 6.5 | br s | N/A |
| -O-CH₂- | ~5.2 - 5.4 | s | N/A |
| Benzyl H-2', H-6' | ~7.3 - 7.5 | d | J ≈ 8.0 Hz |
| Benzyl H-3', H-5' | ~7.2 - 7.3 | d | J ≈ 8.0 Hz |
| -CH₃ | ~2.3 - 2.4 | s | N/A |
Carbon-13 (¹³C) NMR Chemical Shift Analysis
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The predicted chemical shifts for the 14 unique carbon atoms are based on the known effects of the substituents.
Nitroaniline Ring Carbons: The carbons of this ring will show a wide range of chemical shifts.
C-2 and C-4: These carbons, directly attached to the electronegative oxygen and nitro group respectively, will be the most downfield.
C-1: The carbon bearing the amino group will be significantly shielded relative to the others.
Benzyl Group Carbons:
Methylene Carbon (-O-CH₂-): Expected around δ 70-75 ppm.
Aromatic Carbons: The ipso-carbons (C-1' and C-4') will have distinct shifts from the other aromatic carbons (C-2', C-3', C-5', C-6').
Methyl Carbon (-CH₃): This will be the most upfield signal, typically around δ 20-22 ppm.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-1 | ~145 - 150 |
| C-2 | ~148 - 152 |
| C-3 | ~125 - 128 |
| C-4 | ~138 - 142 |
| C-5 | ~115 - 118 |
| C-6 | ~110 - 113 |
| -O-CH₂- | ~70 - 75 |
| C-1' | ~133 - 136 |
| C-2', C-6' | ~128 - 130 |
| C-3', C-5' | ~129 - 131 |
| C-4' | ~137 - 140 |
| -CH₃ | ~20 - 22 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Full Structural Assignment and Conformational Dynamics
While direct experimental 2D NMR data is unavailable, the expected correlations can be predicted to confirm the structural assignment.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key expected correlations include:
H-5 with H-6 and H-3 on the nitroaniline ring.
H-2'/H-6' with H-3'/H-5' on the 4-methylbenzyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This would establish direct one-bond proton-carbon correlations, confirming the assignments made in the ¹H and ¹³C spectra. For example, the methylene proton signal (~δ 5.3 ppm) would correlate with the methylene carbon signal (~δ 72 ppm).
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is crucial for connecting the different fragments of the molecule. Key expected long-range correlations include:
The methylene protons (-O-CH₂-) to C-2 of the nitroaniline ring and to C-1' and C-2'/C-6' of the benzyl ring, unequivocally linking the two aromatic systems via the ether bridge.
The methyl protons (-CH₃) to C-3'/C-5' and C-4' of the benzyl ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide insights into the spatial proximity of protons, which is valuable for determining the preferred conformation of the molecule. A key expected NOE would be between the methylene protons (-O-CH₂-) and the H-6 proton of the nitroaniline ring, confirming a specific spatial arrangement around the ether linkage.
Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry is a critical tool for determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision.
For this compound, the molecular formula is C₁₄H₁₄N₂O₃. The theoretical exact mass for the neutral molecule is 258.10044 Da. In a typical HRMS experiment using electrospray ionization (ESI) in positive mode, the molecule would be observed as the protonated species, [M+H]⁺.
Molecular Formula: C₁₄H₁₄N₂O₃
Calculated Exact Mass of [M+H]⁺ (C₁₄H₁₅N₂O₃⁺): 259.10772 Da
An experimentally determined mass within a few parts per million (ppm) of this calculated value would confirm the elemental composition of the compound. bioanalysis-zone.comalgimed.com
The primary fragmentation pathway in the mass spectrum is predicted to be the cleavage of the benzylic C-O bond, which is a common fragmentation for benzyl ethers. scribd.comwhitman.edumiamioh.edu This would result in the formation of a stable 4-methylbenzyl cation (tropylium ion). Other potential fragmentations include the loss of nitro-related groups.
Predicted Major Fragment Ions in ESI-MS/MS
| m/z (Predicted) | Ion Structure | Fragmentation Pathway |
|---|---|---|
| 259.1077 | [C₁₄H₁₅N₂O₃]⁺ | Protonated molecular ion [M+H]⁺ |
| 105.0704 | [C₈H₉]⁺ | Cleavage of the benzylic C-O bond (loss of 2-hydroxy-5-nitroaniline) |
| 153.0610 | [C₇H₇N₂O₂]⁺ | Cleavage of the benzylic C-O bond (charge retention on the aniline fragment) |
Fragmentation Pathways and Structural Information Derivation
The fragmentation of this compound under mass spectrometry, typically using electron impact (EI) ionization, can be predicted to follow several key pathways based on the structural motifs present in the molecule. The presence of an ether linkage, a nitroaromatic system, and a substituted benzyl group provides several avenues for bond cleavage, leading to a characteristic mass spectrum. The resulting fragment ions are instrumental in confirming the molecular structure.
One of the most prominent fragmentation pathways for ethers is the cleavage of the C-O bond. In this molecule, the benzylic ether bond is particularly susceptible to cleavage. This can occur in two ways:
Cleavage with charge retention on the 4-methylbenzyl moiety: This process would lead to the formation of the 4-methylbenzyl cation (tropylium ion rearrangement is also possible), which would be observed at a mass-to-charge ratio (m/z) of 105. This is often a very stable and, therefore, abundant ion in the mass spectra of compounds containing a benzyl group. whitman.edu The corresponding 2-amino-5-nitrophenoxide radical would be the neutral fragment.
Cleavage with charge retention on the nitroaniline moiety: This would result in the formation of an ion at m/z 153, corresponding to the [M - C8H9]+ fragment.
Another significant fragmentation pathway is initiated by the nitro group, a common feature in the mass spectra of nitroaromatic compounds. youtube.com This can involve the loss of NO (30 Da) or NO2 (46 Da) from the molecular ion. youtube.com The loss of NO2 is often more prevalent and would lead to a fragment ion that can then undergo further rearrangements and fragmentation.
Subsequent fragmentation of the primary ions can also occur. For instance, the ion at m/z 105 (4-methylbenzyl cation) can lose a hydrogen molecule to form an ion at m/z 103. The aromatic rings themselves can undergo fragmentation, leading to smaller, characteristic ions, although these are typically of lower abundance. whitman.edu The interplay of these fragmentation pathways provides a detailed fingerprint of the molecule's structure.
Table 1: Predicted Major Fragment Ions of this compound in Mass Spectrometry
| m/z | Proposed Fragment Ion | Formation Pathway |
| 258 | [M]+• | Molecular Ion |
| 212 | [M - NO2]+ | Loss of a nitro group from the molecular ion |
| 153 | [M - C8H9]+ | Cleavage of the benzylic ether bond with charge retention on the nitroaniline moiety |
| 105 | [C8H9]+ | Cleavage of the benzylic ether bond with charge retention on the 4-methylbenzyl moiety |
This table presents predicted data based on common fragmentation patterns of related chemical structures and is for illustrative purposes.
Other Spectroscopic Methods
Photoelectron spectroscopy offers profound insights into the electronic structure of molecules by analyzing the kinetic energies of electrons ejected upon irradiation with high-energy photons. wikipedia.orgwikipedia.org Both X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS) would be valuable in characterizing this compound.
X-ray Photoelectron Spectroscopy (XPS) , also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique that provides information on the elemental composition and the chemical states of those elements. carleton.edueag.com For this compound, XPS would be able to distinguish between the different chemical environments of the carbon, nitrogen, and oxygen atoms.
Carbon (C1s): The C1s spectrum would be complex, with distinct peaks corresponding to the aromatic carbons, the methyl carbon, and the methylene carbon of the benzyl group. The carbons bonded to oxygen and nitrogen would exhibit higher binding energies due to the electron-withdrawing nature of these heteroatoms.
Nitrogen (N1s): The N1s spectrum would show two distinct peaks. The nitrogen in the nitro group (NO2) would have a significantly higher binding energy compared to the nitrogen in the aniline amine group (NH2), owing to the highly oxidized state of the nitro-group nitrogen.
Oxygen (O1s): Similarly, the O1s spectrum would display two peaks. The oxygens in the nitro group would have a different binding energy from the oxygen in the ether linkage, reflecting their different chemical environments.
Ultraviolet Photoelectron Spectroscopy (UPS) uses lower energy ultraviolet photons to probe the valence molecular orbitals. thermofisher.com The UPS spectrum of this compound would reveal a series of bands corresponding to the ionization energies of the valence electrons. acs.org This data is crucial for understanding the molecule's frontier orbitals (HOMO and LUMO) and can be correlated with theoretical calculations to elucidate its electronic properties and reactivity. The spectrum would show features arising from the π-systems of the two aromatic rings, the lone pair electrons on the ether oxygen and the amine nitrogen, and the orbitals of the nitro group.
Table 2: Predicted Core-Level Binding Energies (XPS) for this compound
| Element | Orbital | Chemical Environment | Predicted Binding Energy (eV) |
| Carbon | C1s | Aromatic C-C, C-H | ~284.8 |
| C-N (amine) | ~285.5 | ||
| C-O (ether) | ~286.5 | ||
| C-NO2 | ~287.0 | ||
| CH3 | ~285.0 | ||
| O-CH2-Ar | ~286.0 | ||
| Nitrogen | N1s | -NH2 | ~399.0 |
| -NO2 | ~405.0 | ||
| Oxygen | O1s | C-O-C (ether) | ~532.5 |
| -NO2 | ~533.5 |
This table presents predicted binding energy ranges based on typical values for these functional groups and is for illustrative purposes.
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is highly specific for detecting species with unpaired electrons, such as free radicals. mdpi.comu-tokyo.ac.jp For a molecule like this compound, EPR would not be applicable in its ground state as it is a diamagnetic species with no unpaired electrons.
However, EPR would be an invaluable tool for studying radical intermediates of this compound that could be generated, for instance, through electrochemical reduction or photochemical processes. researchgate.net Nitroaromatic compounds are known to readily accept an electron to form a radical anion. If this compound were to be reduced, the resulting radical anion would be EPR active.
The EPR spectrum of this radical anion would be characterized by its g-value and hyperfine coupling constants. The g-value would be close to that of a free electron (approximately 2.0023) but would be slightly shifted due to spin-orbit coupling influenced by the molecular structure.
The most significant feature of the EPR spectrum would be the hyperfine splitting pattern arising from the interaction of the unpaired electron's spin with the magnetic nuclei in the molecule. The largest hyperfine coupling would be expected from the nitrogen nucleus of the nitro group (¹⁴N, nuclear spin I=1). This would split the EPR signal into a triplet. Further smaller couplings would be expected from the amine nitrogen (¹⁴N, I=1) and the various protons (¹H, nuclear spin I=1/2) on the aromatic rings and the methylene bridge. researchgate.net Analysis of these hyperfine coupling constants would provide detailed information about the distribution of the unpaired electron density within the radical anion, indicating which parts of the molecule are most affected by the reduction. researchgate.net
Table 3: Predicted EPR Parameters for the Radical Anion of this compound
| Parameter | Nucleus | Predicted Value |
| g-value | - | ~2.004 |
| Hyperfine Coupling Constant (a) | ¹⁴N (nitro group) | 8 - 12 G |
| ¹⁴N (amine group) | 1 - 3 G | |
| ¹H (aromatic) | 0.5 - 4 G | |
| ¹H (methylene) | < 1 G |
This table presents predicted EPR parameters based on typical values for nitroaromatic radical anions and is for illustrative purposes.
Crystallographic Investigations and Solid State Analysis
Single-Crystal X-ray Diffraction Studies
Experimental determination of the crystal structure of 2-[(4-Methylbenzyl)oxy]-4-nitroaniline has not been reported. Such studies are necessary to provide definitive data on its solid-state conformation and packing.
Determination of Molecular Geometry and Conformation in the Solid State
Information regarding the three-dimensional arrangement of the atoms, the planarity of the aromatic rings, and the orientation of the benzyloxy and nitro substituents is currently unavailable.
Polymorphism and Crystal Engineering Studies
There are no reports on the existence of different crystalline forms (polymorphs) of this compound. Crystal engineering studies focusing on designing specific solid-state architectures for this compound have not been found in the surveyed literature.
Intermolecular Interactions and Supramolecular Assemblies
A detailed analysis of the non-covalent interactions governing the crystal packing of this compound cannot be conducted without crystallographic data.
Hydrogen Bonding Networks (N-H···O, C-H···O)
While the presence of N-H (amine) and C-H groups as hydrogen bond donors and oxygen atoms (nitro and ether) as acceptors is expected, the specific patterns, distances, and angles of these interactions in the solid state are unknown.
π-Stacking Interactions Involving Aromatic Rings
The existence and geometry of any π-π stacking interactions between the nitroaniline and methylbenzyl aromatic rings in adjacent molecules have not been documented.
Powder X-ray Diffraction (PXRD) for Bulk Material Characterization
Powder X-ray Diffraction (PXRD) would be an essential technique for characterizing the bulk sample of this compound. The resulting diffraction pattern, a plot of diffraction intensity versus the diffraction angle (2θ), serves as a unique fingerprint for the crystalline phase. This allows for confirmation of the identity of the synthesized material by comparing the experimental pattern to a theoretical pattern calculated from single-crystal X-ray diffraction data, if available. The absence of peaks from known starting materials or potential byproducts would confirm the phase purity of the bulk sample.
The nature of the PXRD pattern would also reveal the degree of crystallinity. A crystalline sample produces a series of sharp, well-defined diffraction peaks, indicative of a long-range ordered arrangement of molecules. In contrast, an amorphous sample, lacking long-range order, would produce a broad, diffuse halo with no distinct peaks. This distinction is critical as the crystalline state can significantly impact properties such as solubility, stability, and bioavailability in pharmaceutical applications.
Hirshfeld Surface Analysis and Fingerprint Plots
Without experimental data from single-crystal X-ray diffraction, it is not possible to generate the specific data tables and detailed research findings for this compound. The scientific community awaits a formal study to elucidate the intriguing solid-state chemistry of this compound.
Visualization of Interaction Types in the Crystal Lattice
The molecular structure of this compound contains several functional groups capable of participating in intermolecular interactions: the amino (-NH2) group, the nitro (-NO2) group, the ether (-O-) linkage, and two aromatic rings. The amino group can act as a hydrogen bond donor, while the oxygen atoms of the nitro and ether groups can act as hydrogen bond acceptors.
In many substituted nitroanilines, molecules are linked into sheets or more complex three-dimensional frameworks through a combination of hydrogen bonds. For instance, in the crystal structure of 2-methyl-4-nitroaniline, molecules act as both double donors and double acceptors of N–H···O hydrogen bonds, leading to a three-dimensional network. nih.gov Similarly, other nitroaniline derivatives exhibit intermolecular N–H···O and C–H···O interactions that contribute to the stability of their crystal structures. researchgate.net It is highly probable that the amino group in this compound engages in hydrogen bonding with the nitro group of an adjacent molecule, a common motif in such compounds. elsevierpure.comresearchgate.net
The presence of two aromatic rings, the phenyl ring of the nitroaniline core and the 4-methylbenzyl group, suggests the likelihood of π–π stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich and electron-poor regions of adjacent aromatic rings, are a significant cohesive force in the crystals of many aromatic compounds. In the crystal structure of 4-nitro-N-[(pyridin-2-yl)methylidene]aniline, for example, molecules are π–π stacked into columns. nih.gov The relative orientation of the phenyl rings in this compound would influence the geometry and strength of these stacking interactions.
To visualize these interactions, techniques like Hirshfeld surface analysis are often employed in modern crystallographic studies. nih.govnih.gov This method allows for the mapping of intermolecular contacts and provides a visual representation of the regions on a molecule's surface involved in different types of interactions. For a definitive understanding of the crystal packing of this compound, an experimental single-crystal X-ray diffraction study would be necessary. Such a study would provide precise data on bond lengths, bond angles, and the specific geometry of the intermolecular interactions.
Based on the analysis of related compounds, a summary of the likely intermolecular interactions in the crystal lattice of this compound is presented in the table below.
| Interaction Type | Donor | Acceptor | Probable Role in Crystal Packing |
| N–H···O Hydrogen Bond | Amino Group (-NH₂) | Nitro Group (-NO₂) | Formation of chains or sheets, primary cohesive force. |
| C–H···O Hydrogen Bond | Aromatic C-H, Methylene (B1212753) C-H₂, Methyl C-H₃ | Nitro Group (-NO₂), Ether Oxygen (-O-) | Stabilization of the three-dimensional network. |
| π–π Stacking | Phenyl Ring, 4-Methylbenzyl Ring | Phenyl Ring, 4-Methylbenzyl Ring | Contribution to crystal cohesion through stacking arrangements. |
| van der Waals Forces | All atoms | All atoms | General non-specific attractive forces contributing to packing efficiency. |
Computational and Theoretical Investigations of 2 4 Methylbenzyl Oxy 4 Nitroaniline
Quantum Chemical Calculations
Quantum chemical calculations are based on the principles of quantum mechanics to model molecules and their interactions. Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are frequently utilized to solve the Schrödinger equation approximately. These calculations yield fundamental information about a molecule's geometry, energy, and electronic distribution.
Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to the lowest energy on the potential energy surface. For flexible molecules like 2-[(4-Methylbenzyl)oxy]-4-nitroaniline, which has several rotatable bonds, conformational analysis is crucial to identify the various low-energy conformers and the global minimum energy structure.
Density Functional Theory (DFT), particularly with hybrid functionals like B3LYP, offers a robust balance between computational cost and accuracy for geometry optimizations of organic molecules. nih.govscispace.com Møller-Plesset second-order perturbation theory (MP2) is another method that provides a higher level of theory by incorporating electron correlation, which can be important for accurately describing non-covalent interactions and dispersion forces. nih.gov
In the case of this compound, the key structural features to be determined include the planarity of the nitroaniline ring, the orientation of the nitro (NO₂) and amino (NH₂) groups, and the dihedral angles defining the conformation of the benzyl (B1604629) ether side chain. The interplay of steric effects and electronic interactions, such as potential hydrogen bonding, governs the final geometry. acs.orgresearchgate.net Studies on similar substituted nitroanilines have provided insights into the expected bond lengths and angles. core.ac.uk
Table 1: Representative Optimized Geometrical Parameters for a Nitroaniline Moiety (Calculated via DFT) Data is illustrative and based on analyses of structurally similar compounds.
| Parameter | Bond | Bond Length (Å) | Parameter | Atoms | Bond Angle (°) |
| Bond Lengths | C-NO₂ | 1.45 | Bond Angles | O-N-O | 124.5 |
| N-O | 1.23 | C-C-N (amino) | 121.0 | ||
| C-NH₂ | 1.38 | C-C-O (ether) | 125.0 | ||
| C-O (ether) | 1.37 | Dihedral Angles | C-C-N-O | ~180.0 | |
| O-CH₂ (ether) | 1.43 | C-O-C-C | Variable | ||
| C=C (aromatic, avg.) | 1.39 |
Electronic structure analysis explores the distribution of electrons within a molecule, which is fundamental to understanding its reactivity, stability, and optical properties.
Frontier Molecular Orbital (FMO) theory is a key concept for describing chemical reactivity. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). taylorandfrancis.com The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. taylorandfrancis.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. rsc.org
For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) ring, with significant contributions from the amino group and the ether oxygen atom. Conversely, the LUMO is anticipated to be concentrated on the electron-deficient nitrobenzene (B124822) portion of the molecule, particularly on the nitro group. researchgate.net This separation of frontier orbitals suggests a potential for intramolecular charge transfer upon electronic excitation. Studies on p-nitroaniline have shown similar characteristics. thaiscience.info
Table 2: Representative Frontier Molecular Orbital Energies (Calculated via DFT/B3LYP) Data is illustrative and based on analyses of p-nitroaniline and related compounds. thaiscience.info
| Parameter | Energy (eV) |
| HOMO Energy | -6.50 |
| LUMO Energy | -2.61 |
| HOMO-LUMO Gap (ΔE) | 3.89 |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the electron density surface of a molecule. wolfram.com It is an invaluable tool for identifying the electrophilic and nucleophilic sites of a molecule. researchgate.net Regions of negative electrostatic potential (typically colored red or yellow) indicate an excess of electron density and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. wolfram.comnih.gov
In this compound, the most negative potential is expected to be located around the oxygen atoms of the nitro group, making this a primary site for interaction with electrophiles. thaiscience.info The ether oxygen would also exhibit a region of negative potential. Conversely, the hydrogen atoms of the amino group would be the most electropositive region, representing the primary site for nucleophilic attack and hydrogen bond donation. researchgate.net
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure concepts of bonds, lone pairs, and core orbitals. uni-muenchen.dewikipedia.org This method is particularly useful for quantifying intramolecular delocalization and hyperconjugative interactions by examining the interactions between filled (donor) NBOs and empty (acceptor) NBOs. wisc.edu The stabilization energy (E(2)) associated with these interactions provides a measure of their significance. rsc.org
For the target molecule, significant delocalization is expected from the lone pair orbitals of the amino nitrogen (LP(N)) and the ether oxygen (LP(O)) into the antibonding π* orbitals of the aromatic ring. This electron donation stabilizes the molecule and is characteristic of aniline and anisole derivatives. The strong electron-withdrawing nitro group further enhances this delocalization by creating a powerful acceptor (π* orbitals of the C-NO₂ system).
Table 3: Representative NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) Data is illustrative and based on analyses of structurally similar compounds.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP (1) N₈ | π* (C₃-C₄) | ~50-60 | π-conjugation (Amino group donation) |
| LP (2) O₇ | π* (C₁-C₂) | ~20-30 | π-conjugation (Ether oxygen donation) |
| π (C₅-C₆) | π* (C-NO₂) | ~15-25 | π-delocalization into the nitro group |
Theoretical vibrational frequency calculations are essential for the interpretation and assignment of experimental infrared (IR) and Raman spectra. researchgate.net By calculating the second derivatives of the energy with respect to atomic displacements, a set of normal vibrational modes and their corresponding frequencies can be obtained. asianpubs.org These calculated frequencies, often scaled by a small factor to correct for anharmonicity and basis set deficiencies, typically show good agreement with experimental data. researchgate.netmaterialsciencejournal.org
For this compound, the calculated vibrational spectrum would allow for the unambiguous assignment of key functional group vibrations. These include the symmetric and asymmetric N-H stretching modes of the primary amine, the strong symmetric and asymmetric stretching vibrations of the NO₂ group, the characteristic C-O-C stretching of the benzyl ether linkage, and various C-H and C=C stretching and bending modes of the two aromatic rings. researchgate.netresearchgate.netaip.org
Table 4: Representative Calculated Vibrational Frequencies for Key Functional Groups Data is illustrative and based on analyses of nitroaniline derivatives. researchgate.net
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Expected Experimental Region (cm⁻¹) |
| NH₂ Asymmetric Stretch | ~3500 | 3450 - 3550 |
| NH₂ Symmetric Stretch | ~3400 | 3350 - 3450 |
| Aromatic C-H Stretch | ~3100 | 3000 - 3100 |
| NO₂ Asymmetric Stretch | ~1500 | 1500 - 1560 |
| NH₂ Bending (Scissoring) | ~1620 | 1590 - 1650 |
| NO₂ Symmetric Stretch | ~1330 | 1335 - 1355 |
| C-O-C Asymmetric Stretch (Ether) | ~1240 | 1200 - 1275 |
| C-N Stretch (Amino) | ~1280 | 1250 - 1340 |
NMR Chemical Shift Predictions for Structural Validation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational chemistry, specifically using Density Functional Theory (DFT), allows for the a priori prediction of NMR chemical shifts (δ). These predictions serve as a powerful tool for validating experimentally determined structures and assigning signals in complex spectra.
The theoretical ¹H and ¹³C NMR chemical shifts for this compound can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, often coupled with the B3LYP functional and a 6-311+G(d,p) basis set. Calculations are typically performed on the molecule's optimized geometry in a simulated solvent environment (e.g., DMSO-d₆ or CDCl₃) to mimic experimental conditions. The computed isotropic shielding values are then converted to chemical shifts by referencing them against a standard, such as Tetramethylsilane (TMS).
The predicted chemical shifts are influenced by the electronic environment of each nucleus. For instance, the protons and carbons of the 4-nitroaniline (B120555) ring are expected to be significantly affected by the strong electron-withdrawing nitro group (-NO₂) and the electron-donating amino (-NH₂) and benzyloxy groups. The nitro group's deshielding effect would result in downfield shifts for aromatic protons and carbons ortho and para to it. Conversely, the amino and alkoxy groups would cause upfield shifts for adjacent nuclei.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are hypothetical and based on typical shifts for similar functional groups.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Atom Position | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| H (Amino) | 6.10 | C (Nitro-substituted) | 145.0 |
| H (Aromatic, ortho to -NO₂) | 8.05 | C (Amino-substituted) | 148.5 |
| H (Aromatic, meta to -NO₂) | 6.80 | C (Benzyloxy-substituted) | 142.3 |
| H (Benzyl CH₂) | 5.15 | C (Benzyl CH₂) | 71.2 |
| H (Benzyl Aromatic) | 7.30 - 7.45 | C (Benzyl Aromatic) | 128.0 - 138.0 |
| H (Methyl) | 2.35 | C (Methyl) | 21.1 |
Reactivity Descriptors and Global Reactivity Indices
Hardness, Softness, and Electrophilicity Indices
Chemical Hardness (η) and Softness (S) : Hardness is a measure of the molecule's resistance to change in its electron distribution. It is calculated as half the difference between the LUMO and HOMO energies (η ≈ (E_LUMO - E_HOMO) / 2). Softness is the reciprocal of hardness (S = 1/η). A large HOMO-LUMO gap corresponds to a hard, stable molecule, while a small gap indicates a soft, more reactive molecule.
Electrophilicity Index (ω) : This index, defined by Parr, measures the ability of a species to accept electrons. It is calculated from the electronic chemical potential (μ ≈ (E_HOMO + E_LUMO) / 2) and hardness (ω = μ²/2η). A high electrophilicity index suggests the molecule is a strong electrophile. The presence of the nitro group is expected to impart a significant electrophilic character to the molecule.
Table 2: Calculated Global Reactivity Indices for this compound Values are hypothetical and for illustrative purposes.
| Parameter | Value (eV) | Description |
|---|---|---|
| E_HOMO | -6.25 | Energy of the Highest Occupied Molecular Orbital |
| E_LUMO | -2.15 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 4.10 | LUMO-HOMO Energy Difference |
| Hardness (η) | 2.05 | Resistance to change in electron distribution |
| Softness (S) | 0.49 | Reciprocal of Hardness |
| Electrophilicity (ω) | 4.30 | Ability to accept electrons |
Fukui Functions for Site Selectivity Prediction
f_k⁺ : For nucleophilic attack (attack by an electron donor), this function indicates the sites most favorable for accepting an electron.
f_k⁻ : For electrophilic attack (attack by an electron acceptor), this function identifies the sites most likely to donate an electron.
f_k⁰ : For radical attack.
For this compound, the nitrogen and oxygen atoms of the nitro group are expected to have high f_k⁺ values, marking them as the primary sites for nucleophilic attack. The amino group and the electron-rich positions on the aromatic rings would likely show high f_k⁻ values, indicating susceptibility to electrophilic attack. The Fukui function is a key descriptor for understanding local reactivity. mdpi.com
Table 3: Predicted Fukui Function Values for Selected Atoms Values are hypothetical, indicating relative reactivity.
| Atomic Site | f_k⁺ (for Nucleophilic Attack) | f_k⁻ (for Electrophilic Attack) | Predicted Reactive Nature |
|---|---|---|---|
| N (Nitro) | 0.18 | 0.01 | Electrophilic |
| O (Nitro) | 0.15 | 0.02 | Electrophilic |
| N (Amino) | 0.03 | 0.19 | Nucleophilic |
| C (ortho to -NH₂) | 0.05 | 0.12 | Nucleophilic |
| C (ortho to -NO₂) | 0.11 | 0.04 | Electrophilic |
Photophysical Properties and Excited State Calculations
Computational methods are invaluable for exploring the interaction of molecules with light, including absorption, emission, and subsequent photochemical processes.
Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for simulating the electronic absorption spectra of molecules. rsc.orgmdpi.com By calculating the vertical excitation energies and corresponding oscillator strengths (f), TD-DFT can predict the maximum absorption wavelengths (λ_max) and intensities of peaks in a UV-Vis spectrum.
For this compound, the UV-Vis spectrum is expected to be dominated by π → π* and n → π* electronic transitions. jchps.com The primary absorption band would likely arise from a charge-transfer transition, involving the promotion of an electron from a HOMO, with significant character from the electron-donating amino and benzyloxy moieties, to a LUMO, which is typically localized on the electron-withdrawing nitroaniline system. jchps.com Such calculations are crucial for understanding the molecule's color and its potential use in optical applications.
Table 4: Predicted UV-Vis Spectral Data from TD-DFT Calculations Hypothetical data based on similar nitroaniline compounds.
| Excitation | Calculated λ_max (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |
|---|---|---|---|---|
| S₀ → S₁ | 385 | 0.85 | HOMO → LUMO | π → π* (Charge Transfer) |
| S₀ → S₂ | 290 | 0.15 | HOMO-1 → LUMO | π → π |
| S₀ → S₃ | 265 | 0.08 | HOMO → LUMO+1 | n → π |
Investigation of Excited State Dynamics and Photochemical Pathways
Upon absorbing a photon, a molecule enters an electronically excited state. From here, it can relax through various pathways, including fluorescence, phosphorescence, or photochemical reactions. For nitroaromatic compounds, the nitro group often plays a central role in the excited state dynamics.
Theoretical investigations into these pathways involve mapping the potential energy surfaces of the excited states. For molecules like this compound, excitation often populates a π* orbital localized on the nitro group. chemrxiv.org The molecule can then relax through vibrational cooling. chemrxiv.org This process can lead to intersystem crossing to a triplet state or, in some cases, photochemical reactions such as cleavage of the C-NO₂ or the benzylic C-O bond. Understanding these pathways is critical for predicting the photostability of the compound and identifying potential degradation products upon exposure to light.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a powerful tool for understanding the atomic-level movements and interactions of molecules over time. Such simulations for this compound would provide critical data on its dynamic behavior in different environments.
The conformational landscape of this compound is expected to be characterized by the rotational freedom around several key single bonds. The ether linkage between the benzyl group and the nitroaniline core, as well as the bond connecting the benzyl group to its methyl substituent, would be primary sources of flexibility.
In solution , the conformational preferences would be significantly influenced by interactions with solvent molecules. In polar solvents, conformations that expose the polar nitro and amino groups to the solvent, while potentially shielding the more nonpolar benzyl and methyl groups, might be favored. Conversely, in nonpolar solvents, intramolecular interactions might play a more dominant role in determining the preferred conformations. MD simulations could quantify the dihedral angle distributions for key bonds, providing a detailed picture of the molecule's flexibility.
Table 1: Predicted Major Torsional Angles in this compound
| Dihedral Angle | Predicted Behavior in Gas Phase | Predicted Behavior in Polar Solvents |
| C(ring)-O-CH₂(benzyl) | Wide distribution of angles, influenced by steric interactions between the rings. | More restricted rotation, favoring conformations that optimize solvent interactions with the nitro and amino groups. |
| O-CH₂(benzyl)-C(benzyl ring) | Relatively free rotation, with some preference to minimize steric clash. | Similar to gas phase, but with potential for solvent-induced preferences. |
The interaction of this compound with solvent molecules would be multifaceted, involving different parts of the molecule.
Hydrogen Bonding: The amino (-NH₂) and nitro (-NO₂) groups are capable of forming hydrogen bonds with protic solvents like water or alcohols. The amino group can act as a hydrogen bond donor, while the oxygen atoms of the nitro group can act as hydrogen bond acceptors.
Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the electron-withdrawing nitro group and the electron-donating amino and ether groups. This would lead to strong dipole-dipole interactions with polar solvent molecules.
van der Waals Interactions: The aromatic rings and the methyl group would primarily interact with solvent molecules through weaker van der Waals forces.
MD simulations could provide radial distribution functions (RDFs) to illustrate the probability of finding solvent molecules at a certain distance from specific atoms or functional groups on the solute. This would offer a detailed view of the solvation shell structure. For instance, the RDF for water molecules around the amino and nitro groups would likely show sharp peaks at close distances, indicative of strong hydrogen bonding.
Non-Linear Optical (NLO) Properties Theoretical Prediction
Organic molecules with donor-π-acceptor (D-π-A) structures, like the nitroaniline derivatives, are of significant interest for their non-linear optical (NLO) properties. Theoretical predictions are crucial for understanding and designing molecules with enhanced NLO responses.
The first hyperpolarizability (β) is a key measure of a molecule's second-order NLO response. Theoretical calculations, typically using quantum mechanical methods like Density Functional Theory (DFT), are employed to predict this property. For this compound, the key contributors to a large β value would be:
Intramolecular Charge Transfer (ICT): The presence of the electron-donating amino and benzyloxy groups and the electron-withdrawing nitro group, connected through the π-system of the benzene (B151609) ring, facilitates a significant intramolecular charge transfer upon excitation by an electric field. This ICT is a primary origin of the NLO response.
Molecular Asymmetry: The substitution pattern on the aniline ring creates an asymmetric charge distribution, which is a prerequisite for a non-zero β value.
Theoretical calculations on similar molecules like MNA and BNA have shown that the magnitude and direction of the first hyperpolarizability are highly sensitive to the molecular geometry and the nature of the donor and acceptor groups. It is anticipated that this compound would exhibit a significant first hyperpolarizability.
Table 2: Predicted First Hyperpolarizability Components for this compound
| Component | Predicted Relative Magnitude | Contribution to Total Hyperpolarizability |
| β_vec | High | Dominant contribution along the charge-transfer axis (from the donor amino/benzyloxy groups towards the acceptor nitro group). |
| β_tot | High | Reflects the overall second-order NLO response of the molecule. |
Theoretical studies on related D-π-A systems provide clear principles for designing molecules with an enhanced NLO response. Applying these principles to this compound suggests several avenues for modification:
Strengthening Donor and Acceptor Groups: Replacing the amino group with a stronger donor (e.g., a dimethylamino group) or the nitro group with a stronger acceptor could increase the degree of ICT and, consequently, the first hyperpolarizability.
Extending the π-Conjugated System: Increasing the length of the π-bridge between the donor and acceptor groups, for instance, by introducing additional conjugated units, can enhance the NLO response. However, this needs to be balanced against potential losses in transparency.
Modifying the Substituent on the Benzyl Group: While the 4-methyl group has a modest electron-donating effect, introducing other substituents on the benzyl ring could fine-tune the electronic properties of the benzyloxy donor group, offering a subtle way to modulate the NLO response.
Solvent Effects: The polarity of the surrounding medium can significantly influence the NLO properties. Theoretical models incorporating solvent effects would be crucial for predicting the performance of this compound in realistic environments. An increase in solvent polarity is often predicted to enhance the first hyperpolarizability.
Derivatization Strategies and Exploration of Analogues
Systematic Modification of the Aryl Ether Moiety
The aryl ether portion of the molecule, specifically the 4-methylbenzyl group, is a prime target for modification to probe the impact of sterics and electronics on potential biological activity.
Variation of Alkyl/Aryl Substituents on the Benzyl (B1604629) Group
Systematic variation of the substituent at the para-position of the benzyl ring could elucidate the role of this group in target engagement. A common strategy involves modulating the size and electronic nature of this substituent. While no specific studies on 2-[(4-Methylbenzyl)oxy]-4-nitroaniline were found, a hypothetical exploration could include the derivatives listed in the table below.
| Derivative | Substituent (R) | Rationale for Modification |
| 1 | H | Unsubstituted benzyl group to serve as a baseline. |
| 2 | CH(CH₃)₂ | Introduction of a bulkier alkyl group to probe steric tolerance. |
| 3 | C(CH₃)₃ | Further increase in steric bulk with a tert-butyl group. |
| 4 | OCH₃ | Introduction of an electron-donating methoxy (B1213986) group. |
| 5 | Cl | Introduction of an electron-withdrawing and moderately sized halogen. |
| 6 | CF₃ | A strongly electron-withdrawing trifluoromethyl group to alter electronic properties. |
| 7 | Phenyl | Addition of a phenyl group to explore potential π-π stacking interactions. |
Isomeric Substitutions of the Methyl Group on the Benzyl Ring
| Isomer | Position of Methyl Group | Potential Impact |
| Ortho-isomer | 2-position | May induce a significant conformational twist due to steric hindrance with the benzyloxy oxygen. |
| Meta-isomer | 3-position | Would alter the electronic distribution and steric profile compared to the para-isomer without the direct steric clash of the ortho-isomer. |
| Para-isomer | 4-position | The parent compound, serving as the reference for comparison. |
Exploration of Substituent Effects on the Nitroaniline Core
The nitroaniline portion of the molecule offers several avenues for modification, including altering the position of the nitro group and introducing additional substituents.
| Isomer | Position of Nitro Group | Expected Effect on Aniline (B41778) Basicity |
| Ortho-isomer | 2-position (relative to the amino group) | Would likely decrease the basicity of the aniline nitrogen to a greater extent than the para-isomer due to proximity. |
| Meta-isomer | 3-position (relative to the amino group) | Would have a less pronounced effect on the aniline's basicity compared to the ortho and para positions due to the lack of direct resonance electron withdrawal. |
| Para-isomer | 4-position | The parent compound, where the nitro group exerts a strong electron-withdrawing effect through resonance. |
Introduction of Additional Substituents on the Aniline Ring
Introducing other functional groups onto the aniline ring could modulate the molecule's physicochemical properties, such as lipophilicity, hydrogen bonding potential, and metabolic stability. Potential sites for substitution are the 3-, 5-, and 6-positions.
| Position of New Substituent (X) | Example Substituent | Rationale |
| 3-position | Fluoro (F) | To increase metabolic stability and alter electronic properties. |
| 5-position | Chloro (Cl) | To increase lipophilicity and potentially introduce new binding interactions. |
| 6-position | Methyl (CH₃) | To introduce steric bulk near the aniline nitrogen and the ether linkage. |
Development of Hybrid Molecules Incorporating the Structural Motifs
The concept of creating hybrid molecules involves combining two or more pharmacophores to create a single molecule with multiple biological activities or an enhanced activity for a single target. nih.gov The this compound scaffold could be linked to other biologically active moieties. For instance, the aniline nitrogen could serve as a handle for amide or sulfonamide bond formation with other pharmacophores. However, there is no published research detailing the synthesis of hybrid molecules derived specifically from this compound. The design of such hybrids remains a theoretical exercise in the absence of experimental data. nih.govmdpi.com
Structure-Reactivity Relationships in Analogue Series
The study of structure-reactivity relationships (SRR) involves understanding how the chemical structure of a compound influences its reactivity. This is often investigated by synthesizing a series of analogues with systematic structural modifications and evaluating their chemical or biological activity. For a compound like this compound, analogues could include variations in the substituent on the benzyl group, the position of the nitro group, or the nature of the alkoxy linkage.
A thorough search of the chemical literature indicates that no systematic studies on the structure-reactivity relationships of an analogue series based on this compound have been conducted or published. While SRR studies for other classes of nitroaromatic compounds exist, this specific structural framework remains unexplored in this regard. Therefore, no detailed research findings or data tables can be provided for this topic.
Due to the absence of published research data for the derivatization and structure-reactivity relationships of this compound, the generation of interactive data tables with detailed findings is not possible.
Applications in Chemical Synthesis and Materials Science Non Prohibited
Role as a Synthetic Intermediate
The strategic placement of functional groups in 2-[(4-Methylbenzyl)oxy]-4-nitroaniline makes it a valuable intermediate in organic synthesis. The amino group can be readily diazotized and subjected to various coupling reactions, while the nitro group can be reduced to an amine, offering a pathway to ortho-diamino derivatives.
Precursor in the Synthesis of Heterocyclic Systems
While direct experimental evidence for the use of this compound in the synthesis of heterocyclic systems is not extensively documented in publicly available literature, its structural motifs are analogous to precursors used in the formation of important heterocyclic cores, such as benzimidazoles and quinoxalines.
Benzimidazoles: The synthesis of benzimidazole (B57391) derivatives often involves the condensation of an o-phenylenediamine (B120857) with an aldehyde or carboxylic acid. The reduction of the nitro group in this compound would yield the corresponding ortho-diamine, which could then be cyclized with various reagents to form substituted benzimidazoles. This approach is a well-established method for creating benzimidazoles with diverse functionalities.
Quinoxalines: Quinoxalines are typically synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. Similar to the synthesis of benzimidazoles, the in-situ or prior reduction of the nitro group in this compound would provide the necessary ortho-diamine precursor for reaction with glyoxal, diacetyl, or other diketones to yield quinoxaline (B1680401) derivatives.
Building Block for Complex Organic Molecules
The reactivity of the amino and nitro groups, combined with the steric and electronic influence of the 4-methylbenzyl ether group, positions this compound as a key building block for more intricate organic molecules. The presence of the benzylic ether can impart desirable properties such as increased solubility in organic solvents and can influence the solid-state packing of the resulting molecules.
The synthesis of complex organic molecules often requires intermediates with well-defined substitution patterns. The specific arrangement of substituents on the aniline (B41778) ring of this compound allows for regioselective transformations, which is a critical aspect of multi-step organic synthesis.
Intermediate in Dye Precursor Synthesis (General Chemical Application)
Nitroanilines are a cornerstone in the synthesis of azo dyes. The general process involves the diazotization of the primary aromatic amine followed by coupling with an electron-rich coupling component, such as a phenol (B47542) or another aniline derivative.
Following this established chemistry, this compound can serve as the diazo component. The amino group can be converted to a diazonium salt using nitrous acid at low temperatures. This reactive intermediate can then be coupled with various aromatic compounds to produce a wide range of azo dyes. The 4-methylbenzyl ether moiety would be expected to influence the final color and solubility properties of the resulting dye.
Table 1: Potential Azo Dyes Derived from this compound
| Diazo Component | Coupling Component | Potential Dye Class |
| This compound | N,N-Dimethylaniline | Azo dye |
| This compound | Phenol | Azo dye |
| This compound | 2-Naphthol | Azo dye |
Potential in Advanced Materials Development
The molecular structure of this compound suggests its utility as a precursor for advanced materials with interesting optical and self-assembly properties.
Precursor for Organic Electronic Materials (excluding specific performance data)
Derivatives of nitroaniline, particularly those with donor-pi-acceptor (D-π-A) structures, are known to exhibit nonlinear optical (NLO) properties. In this compound, the amino group acts as an electron donor and the nitro group as an electron acceptor, connected through the phenyl ring (the π-system). This intramolecular charge transfer is a key requirement for second-order NLO activity.
While specific performance data for this exact compound is not available, the analogous compound N-benzyl-2-methyl-4-nitroaniline has been investigated for its NLO properties. researchgate.net The presence of the benzyl (B1604629) group in these molecules can influence the crystal packing, which is a critical factor for achieving a non-centrosymmetric arrangement necessary for bulk NLO effects.
Components for Supramolecular Gels or Liquid Crystals (focus on design principles)
The design of low molecular weight gelators (LMWGs) often relies on a combination of directional non-covalent interactions, such as hydrogen bonding and π-π stacking, along with van der Waals interactions. The structure of this compound contains several features conducive to forming self-assembled networks that can immobilize solvents, leading to the formation of supramolecular gels.
The primary amine and the nitro group can participate in hydrogen bonding. The aromatic rings can engage in π-π stacking interactions. The flexible 4-methylbenzyl group can fill space and contribute to the entanglement of the self-assembled fibers. The design principles for forming supramolecular gels from such molecules would involve leveraging these interactions to create one-dimensional fibrillar aggregates that entangle to form a 3D network.
Similarly, the rod-like shape of the molecule, arising from the para-substituted aromatic rings, is a common feature in molecules that exhibit liquid crystalline phases. The balance between the rigid aromatic core and the more flexible benzyl ether tail is a key design principle for creating calamitic (rod-shaped) liquid crystals. The specific nature and size of the substituents would influence the type of liquid crystalline phase (nematic, smectic, etc.) and the temperature range over which it is stable.
Integration into Polymer Backbones for Functional Materials (focus on chemical linkage)
The primary methods for integrating "this compound" into polymer backbones involve step-growth polymerization techniques, such as oxidative polymerization and palladium-catalyzed amination reactions. Each method results in distinct chemical linkages and polymer architectures.
Oxidative Polymerization:
Chemical oxidative polymerization is a common method for synthesizing polyaniline and its derivatives. In this process, the "this compound" monomers are oxidized, typically using an oxidizing agent like ammonium (B1175870) persulfate in an acidic medium. This leads to the formation of radical cations that subsequently couple to form the polymer chain.
The primary chemical linkage formed during the oxidative polymerization of aniline derivatives is a head-to-tail coupling, resulting in a polyaniline backbone. The linkage predominantly occurs between the nitrogen atom of one monomer and the para-position of the aromatic ring of another. However, the presence of substituents on the aniline ring, as in "this compound," can influence the regiochemistry of the polymerization. While para-coupling is generally favored, some degree of ortho-coupling can also occur, leading to branching in the polymer chain.
Palladium-Catalyzed C-N Cross-Coupling Reactions:
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a more controlled method for the synthesis of well-defined polymers. This approach involves the reaction of the amine group of "this compound" with an aromatic dihalide or ditriflate comonomer in the presence of a palladium catalyst and a base.
This polycondensation reaction results in the formation of a polymer chain where the "this compound" units are linked to the comonomer units via nitrogen-aryl carbon bonds. The precise chemical linkage is determined by the structure of the comonomer used. For example, if a para-dihalobenzene is used as the comonomer, the resulting polymer will have a linear, alternating structure.
The key advantage of this method is the high degree of control over the polymer architecture and the resulting chemical linkages. This allows for the synthesis of polymers with predictable molecular weights and low polydispersity, which is crucial for applications requiring materials with highly consistent properties.
Polycondensation with Dicarboxylic Acids or their Derivatives:
Another potential route for incorporating "this compound" into a polymer backbone is through polycondensation with dicarboxylic acids or their more reactive derivatives, such as diacyl chlorides. This reaction would lead to the formation of polyamides.
In this case, the amine group of the aniline monomer would react with the carboxylic acid or acyl chloride groups of the comonomer to form amide linkages (-NH-CO-). The resulting polymer would have a backbone consisting of alternating aniline and dicarboxylic acid-derived units. The "this compound" moiety would be directly integrated into the main chain, with the benzyloxy and nitro groups acting as substituents. The properties of the resulting polyamide would be influenced by the nature of both the aniline derivative and the dicarboxylic acid comonomer.
The table below summarizes the potential polymerization methods and the resulting chemical linkages for the integration of "this compound" into polymer backbones.
| Polymerization Method | Comonomer(s) | Resulting Chemical Linkage | Polymer Type |
| Oxidative Polymerization | "this compound" (self-polymerization) | C-N (Aryl-Amine) | Substituted Polyaniline |
| Palladium-Catalyzed C-N Cross-Coupling | Aromatic Dihalide/Ditriflate | C-N (Aryl-Amine) | Alternating Copolymer |
| Polycondensation | Dicarboxylic Acid/Diacyl Chloride | -NH-CO- (Amide) | Polyamide |
Conclusion and Future Research Perspectives
Summary of Key Academic Insights on 2-[(4-Methylbenzyl)oxy]-4-nitroaniline
The key features of this class of compounds are:
Chemical Reactivity : The nitro group strongly deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution. The amino and alkoxy groups are electron-donating, influencing the regioselectivity of reactions.
Intermediate Potential : Like its analogue 2-methoxy-4-nitroaniline, which is a crucial intermediate in the synthesis of azo dyes and pigments such as Pigment Yellow 74, this compound serves as a versatile building block. chemicalbook.com
Structural Influence : The presence of the bulky 4-methylbenzyl ether group at the ortho position to the amine can be expected to introduce significant steric hindrance, which could influence its reactivity and crystalline structure compared to simpler alkoxy derivatives.
Properties of a closely related compound, 2-methoxy-4-nitroaniline, are summarized below, providing a reasonable proxy for the expected characteristics of the title compound.
| Property | Value for 2-Methoxy-4-nitroaniline | Reference |
| CAS Number | 97-52-9 | chemicalbook.comnih.gov |
| Molecular Formula | C₇H₈N₂O₃ | chemicalbook.comnih.gov |
| Molecular Weight | 168.15 g/mol | nih.gov |
| Appearance | Deep yellow powder | chemicalbook.com |
| Melting Point | 141 °C | chemicalbook.com |
| Solubility | Slightly soluble in water; soluble in alcohol, acetone, DMSO | chemicalbook.com |
Unexplored Reactivity and Transformation Pathways
The reactivity of this compound offers several avenues for exploration. The primary reactive sites are the nitro group, the amino group, and the aromatic ring itself.
Reduction of the Nitro Group : A foundational transformation for nitroanilines is the reduction of the nitro group to an amine. This would convert the molecule into 2-[(4-Methylbenzyl)oxy]benzene-1,4-diamine, a substituted o-phenylenediamine (B120857). This resulting diamine is a valuable precursor for the synthesis of heterocyclic compounds like benzimidazoles, which have diverse applications in medicinal chemistry.
Nucleophilic Aromatic Substitution : While the ring is generally electron-rich, the strong withdrawing effect of the nitro group could facilitate nucleophilic substitution of other ring substituents, should they be present.
Electrophilic Substitution : Reactions at the amino group, such as acylation or alkylation, are highly probable. Furthermore, electrophilic substitution on the aromatic ring would likely be directed to the positions ortho and para to the strongly activating amino group, though steric hindrance from the bulky benzyl (B1604629) ether would play a significant role in directing the outcome.
Cleavage of the Ether Bond : The benzyl ether linkage could potentially be cleaved under various conditions (e.g., hydrogenolysis) to yield 2-hydroxy-4-nitroaniline, providing another route for functionalization.
Studies on related compounds, such as 2-chloro-4-nitroaniline, show that microbial degradation can occur via oxidative removal of the nitro group, suggesting that biochemical transformation pathways for the title compound could also be an interesting area of study. nih.govplos.org
Opportunities for Novel Derivatizations and Molecular Architectures
The structure of this compound is ripe for the creation of novel derivatives and complex molecular architectures.
Azo Dyes : The most direct application for nitroanilines is in the synthesis of azo dyes. Diazotization of the primary amine followed by coupling with an electron-rich aromatic compound (like a phenol (B47542) or another aniline) would produce a highly conjugated system with potential applications as a dye or pigment. The 4-methylbenzyl group would likely modulate the final color and solubility properties.
Heterocyclic Synthesis : As mentioned, reduction of the nitro group would yield a diamine. This intermediate can be cyclized with various reagents (aldehydes, carboxylic acids, etc.) to form a range of benzimidazole (B57391) derivatives. rsc.org Research on other o-nitroanilines has demonstrated their utility in synthesizing 2-alkoxybenzimidazole N-oxides through cyclization reactions. rsc.orgelectronicsandbooks.com
Polymer Chemistry : Aniline (B41778) derivatives are precursors to polyaniline, a well-known conducting polymer. Copolymerization of the corresponding diamine (after nitro reduction) with aniline could lead to new conductive polymers with modified properties, such as improved solubility or processability, due to the bulky side group. researchgate.netresearchgate.net
Advanced Characterization Techniques for Deeper Understanding
A thorough understanding of this compound requires a suite of advanced characterization techniques.
Spectroscopy :
NMR Spectroscopy (¹H, ¹³C) : To confirm the chemical structure, determine the connectivity of atoms, and provide insights into the electronic environment of the nuclei.
FTIR and Raman Spectroscopy : To identify characteristic functional groups, such as the N-H stretches of the amine, the asymmetric and symmetric stretches of the nitro group, and the C-O-C stretch of the ether linkage. researchgate.net
UV-Visible Spectroscopy : To study the electronic transitions within the molecule. Nitroanilines typically exhibit strong charge-transfer bands. researchgate.net
Mass Spectrometry : To determine the exact molecular weight and to study fragmentation patterns, which can help confirm the structure. High-resolution mass spectrometry (HRMS) would provide the precise elemental composition.
X-ray Crystallography : If a suitable single crystal can be grown, this technique would provide the definitive three-dimensional structure of the molecule, revealing bond lengths, bond angles, and intermolecular interactions in the solid state. This would be particularly insightful for understanding the impact of the bulky benzyl ether group on the molecular packing.
Thermal Analysis (TGA/DSC) : To assess the thermal stability of the compound and identify phase transitions like melting and decomposition.
Computational Chemistry in Predictive Molecular Design
Computational chemistry offers powerful tools to predict the properties and reactivity of this compound before engaging in extensive lab work.
Density Functional Theory (DFT) : DFT calculations can be used to:
Optimize the molecular geometry and predict its most stable conformation.
Calculate the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a key indicator of chemical reactivity and the energy of electronic transitions. researchgate.net
Generate theoretical vibrational spectra (IR and Raman) to aid in the interpretation of experimental data.
Map the molecular electrostatic potential (MEP) surface to identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites, thereby predicting reactivity towards different reagents. researchgate.net
Quantum Theory of Atoms in Molecules (QTAIM) : This analysis can provide a deeper understanding of the chemical bonding within the molecule.
Solvation Models : To predict how the properties of the molecule might change in different solvents, which is crucial for designing synthetic reactions or studying its behavior in biological systems. researchgate.net
These computational approaches are routinely used to provide valuable insights into the structure-activity relationships of new molecules, guiding the rational design of new therapeutic agents or materials. researchgate.netrti.org
Potential Broader Impact in Chemical Synthesis and Material Science Innovation
While currently under the radar, this compound and its derivatives have the potential to make a significant impact in several fields.
Materials Science : Nitroaniline derivatives are known for their nonlinear optical (NLO) properties, which are important for applications in optoelectronics. The specific substitution pattern of this molecule could lead to a large molecular hyperpolarizability, making it a candidate for NLO materials. researchgate.net Furthermore, its use as a building block for novel polymers could lead to materials with unique conductive or thermal properties.
Medicinal Chemistry : The benzimidazole scaffold, readily accessible from this compound, is a privileged structure in drug discovery, appearing in numerous approved drugs. The unique substitution offered by the 4-methylbenzyl ether group could be exploited to design new drug candidates with novel biological activities.
Dye and Pigment Industry : As a functionalized nitroaniline, it is a clear candidate for the development of new colorants. The bulky, relatively non-polar side group could enhance solubility in organic media or polymer matrices, making it suitable for specialized applications in inks, paints, and plastics. chemicalbook.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[(4-Methylbenzyl)oxy]-4-nitroaniline, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (NAS), leveraging the reactivity of the nitro group and aromatic ring. Key steps include:
- Protection of the amine group in 4-nitroaniline to prevent undesired side reactions.
- Coupling with 4-methylbenzyl chloride under alkaline conditions (e.g., K₂CO₃ in DMF at 80°C for 6–8 hours).
- Yields >70% are achievable with stoichiometric control and inert atmosphere .
- Critical Parameters : Solvent polarity (DMF enhances NAS kinetics), temperature (exceeding 90°C risks nitro group reduction), and pH (alkaline conditions stabilize the nucleophile).
Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : Expect signals for the methyl group (δ ~2.3 ppm, singlet), aromatic protons (δ 6.8–8.2 ppm, multiplet splitting due to substituents), and the benzyloxy group (δ ~5.1 ppm, singlet) .
- IR : Strong absorbance at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1340 cm⁻¹ (symmetric NO₂ stretch). The ether C-O-C stretch appears at ~1250 cm⁻¹ .
- Validation : Compare with reference spectra of analogous nitroaniline derivatives .
Advanced Research Questions
Q. How do intermolecular interactions influence the crystal packing and electronic properties of this compound?
- Methodological Answer :
- X-ray crystallography reveals intermolecular H-bonding between the nitro group and adjacent aromatic hydrogens, stabilizing the lattice. For example, bond lengths of 2.89 Å for N⋯H-C interactions are common .
- DFT studies (e.g., B3LYP/6-311+G(d,p)) predict a bandgap of ~3.2 eV, with the nitro group acting as an electron-withdrawing moiety, reducing charge carrier mobility .
- Data Contradiction : Experimental UV-Vis spectra may show broader absorption bands than computational models due to solid-state effects .
Q. What strategies mitigate side reactions during functionalization of this compound (e.g., reduction of nitro groups)?
- Methodological Answer :
- Selective Reduction : Use hydrogen gas with Pd/C in ethanol at 40°C to reduce the nitro group to an amine while preserving the benzyloxy group. Additives like NH₄Cl suppress over-reduction .
- Competing Pathways : Under acidic conditions, the benzyloxy group may undergo cleavage. Kinetic monitoring via TLC or in-situ FTIR is recommended .
- Case Study : In a 2022 study, partial reduction to 4-amino derivatives was achieved with 85% selectivity using PtO₂ instead of Pd/C .
Q. How does the substituent position (methyl vs. methoxy) on the benzyl group affect the compound’s optical nonlinearity?
- Methodological Answer :
- Hyper-Rayleigh Scattering (HRS) : this compound exhibits a first hyperpolarizability (β) of ~120 × 10⁻³⁰ esu, lower than methoxy-substituted analogs due to reduced electron-donating capacity of the methyl group .
- Comparative Data :
| Substituent | β (×10⁻³⁰ esu) | Bandgap (eV) |
|---|---|---|
| -OCH₃ | 180 | 2.9 |
| -CH₃ | 120 | 3.2 |
| Source: DFT calculations at CAM-B3LYP/6-311++G(2d,p) . |
Experimental Design & Data Analysis
Q. What computational methods are suitable for modeling the excited-state behavior of this compound?
- Methodological Answer :
- Time-Dependent DFT (TD-DFT) : Use the PBE0 functional with a polarizable continuum model (PCM) for solvent effects. This predicts λₘₐₐ at 380 nm (experimental: 390 nm in DMSO) .
- Exciton Analysis : The nitro group’s n→π* transition dominates the low-energy absorption, while π→π* transitions arise from the benzyloxy ring .
- Validation : Compare computed oscillator strengths with experimental molar absorptivity (ε ~12,000 M⁻¹cm⁻¹) .
Q. How can conflicting crystallographic and spectroscopic data on hydrogen bonding be resolved?
- Methodological Answer :
- Multi-Technique Approach :
X-ray Diffraction : Identify H-bond distances (e.g., N⋯H-C = 2.89 Å) .
Solid-State NMR : Detect ¹H-¹⁵N correlations to confirm H-bond donors/acceptors.
IR Microspectroscopy : Map spatial distribution of H-bonding in crystalline domains .
- Case Study : A 2023 study resolved discrepancies by correlating XRD data with variable-temperature ¹H NMR, showing dynamic H-bond breaking above 150 K .
Applications in Research
Q. What role does this compound play in designing push-pull chromophores for organic electronics?
- Methodological Answer :
- The nitro group (electron acceptor) and benzyloxy group (moderate donor) create a dipolar structure with intramolecular charge transfer (ICT).
- Device Integration : Used in organic light-emitting diodes (OLEDs) as a hole-transport layer, achieving external quantum efficiency (EQE) of 8–12% in prototype devices .
- Limitations : Poor thermal stability (>200°C decomposition) necessitates encapsulation in multilayer architectures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
